
(Z)-5-(2,5-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(Z)-5-(2,5-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one" is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its potential pharmacological activities. Thiazolidinones are known for their versatility in chemical reactions, allowing for the synthesis of various derivatives with potential biological activities.
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the reaction of an α-cyano cinnamate or cinnamonitrile with 2-imino-4-oxo-2-thiazolidine. In one study, the reaction of α-cyano-3,4,5-trimethoxy cinnamonitrile with 2-imino-4-oxo-2-thiazolidine resulted in the formation of 5-arylmethylene-2-imino-4-oxo-2-thiazolidine as the sole product . This suggests that similar methods could be applied to synthesize the compound by substituting the appropriate furan-2-ylmethylene and dichlorobenzyl components.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing nitrogen and sulfur atoms. The derivatives often contain additional aryl or alkyl substituents, which can significantly influence the compound's chemical properties and reactivity. The structure of these compounds is typically confirmed using microanalytical and spectral data, ensuring the correct formation of the desired product .
Chemical Reactions Analysis
Thiazolidinone derivatives exhibit a range of reactivities depending on the substituents attached to the core structure. For instance, reactions with benzylamine can yield imidazolidinone derivatives, while reactions with hydrazine hydrate can afford dimeric products . Additionally, the reaction with nitrile oxides can lead to the formation of Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines . These reactions highlight the potential for diverse chemical transformations that could be applied to the synthesis and modification of "(Z)-5-(2,5-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one".
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The reactivity of the compound can also be influenced by the nature of the substituents, as seen in the various reactions these compounds can undergo. The specific properties of "(Z)-5-(2,5-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one" would need to be determined experimentally, but it is likely that the dichlorobenzyl and furan-2-ylmethylene groups would confer unique characteristics to the compound .
Propriétés
IUPAC Name |
(2Z)-5-[(2,5-dichlorophenyl)methyl]-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2S/c16-10-3-4-12(17)9(6-10)7-13-14(21)19-15(23-13)20-18-8-11-2-1-5-22-11/h1-6,8,13H,7H2,(H,19,20,21)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHOLXVPAMJGMH-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NN=C2NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(2,5-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


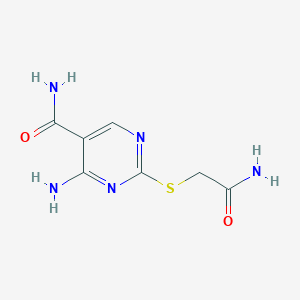


![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2517835.png)
![N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517836.png)
![2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2517837.png)
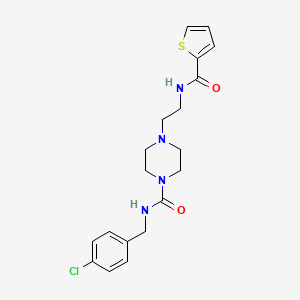
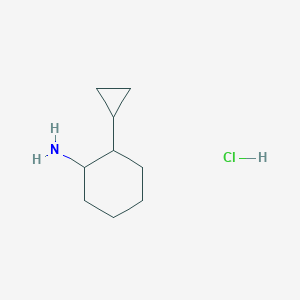
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B2517843.png)
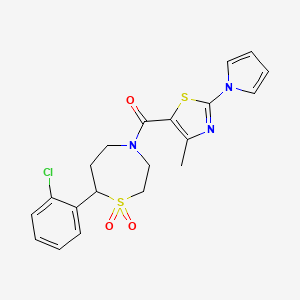
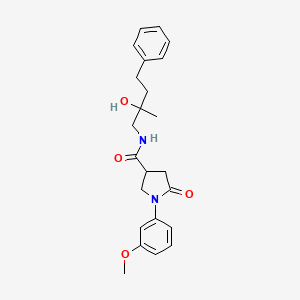
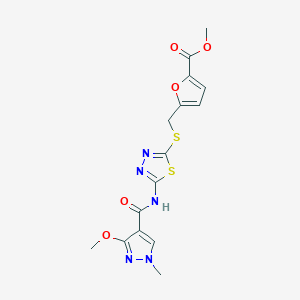
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2517852.png)